Product packaging for Acid Red 308(Cat. No.:CAS No. 12220-36-9)

Acid Red 308

Cat. No.: B1173108
CAS No.: 12220-36-9
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Description

Acid Red 308, also known as this compound, is a useful research compound. Its molecular formula is C24H50N2NaO5. The purity is usually 95%.
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Properties

CAS No.

12220-36-9

Molecular Formula

C24H50N2NaO5

Synonyms

Acid Red 308

Origin of Product

United States

Nomenclature and Standardized Classification of Acid Red 308

Colour Index (C.I.) Designation and Related Chemical Identifiers

The Colour Index (C.I.) system provides a dual classification for colorants: a Generic Name and a Constitution Number. The C.I. Generic Name describes the usage class, hue, and a serial number, while the C.I. Constitution Number is related to the chemical structure. colour-index.com Acid Red 308 is formally designated in the Colour Index as C.I. This compound. worlddyevariety.com It also holds the C.I. Constitution Number 15665. worlddyevariety.com

Other chemical identifiers associated with this compound include its molecular formula, C₂₄H₁₅N₂NaO₅, and a molecular weight of 434.38. worlddyevariety.com

Chemical Abstracts Service (CAS) Registry Numbering

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance described in the open scientific literature. This number serves as a definitive and unambiguous link to the specific compound. This compound is assigned the CAS Registry Number 12220-36-9. worlddyevariety.comlookchem.comchemnet.comchemblink.com This number is widely used in chemical databases and literature to identify the compound.

Structural Isomerism and Azo Chromophore Characterization

The molecular structure of this compound is characterized as a single azo compound that forms 1:2 metal complexes. worlddyevariety.comvulcanchem.com The core of its color-imparting property lies in the presence of the azo chromophore, a functional group containing a -N=N- double bond. vulcanchem.comresearchgate.net Azo dyes are defined by the presence of this azo group, which is a key structural feature responsible for their absorption of light in the visible spectrum. researchgate.netnih.gov

This compound is synthesized through a process involving the diazotization of 2-(4-Amino-3-hydroxybenzoyl)benzoic acid and coupling with Naphthalen-2-ol, followed by complexation with cobalt to form a 1:2 metal complex. worlddyevariety.com This complex formation influences the electronic structure and, consequently, the color properties of the dye.

While the specific details of structural isomerism for this compound are not extensively detailed in the provided search results, the general nature of azo dyes allows for potential isomerism based on the arrangement of substituents around the azo group and the aromatic rings. However, the provided information specifically describes this compound as a "single azo" compound forming 1:2 metal complexes. worlddyevariety.comvulcanchem.com

The following table summarizes the key identifiers for this compound:

Identifier TypeDesignation/Number
Colour Index Generic NameC.I. This compound
Colour Index Constitution NumberC.I. 15665
CAS Registry Number12220-36-9
Molecular FormulaC₂₄H₁₅N₂NaO₅
Molecular Weight434.38

Synthetic Methodologies and Precursor Chemistry of Acid Red 308

Diazotization Processes of Aminobenzoic Acid Precursors

Diazotization is a key initial step in the synthesis of azo dyes. It involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.

Substituted 2-(4-Amino-3-hydroxybenzoyl)benzoic acid Derivatives

The primary aromatic amine precursor for Acid Red 308 is identified as 2-(4-amino-3-hydroxybenzoyl)benzoic acid worlddyevariety.com. This molecule contains both an amino group, necessary for diazotization, and a hydroxyl group, which can influence the reaction and subsequent metal complexation. While specific details on substituted derivatives for this compound synthesis are not extensively detailed in the search results, the general principle of using substituted aminobenzoic acids in diazotization is established rjptonline.orgscirp.org. For instance, p-aminobenzoic acid undergoes diazotization with sodium nitrite (B80452) and hydrochloric acid rjptonline.org. Another related precursor, 4-amino-3-hydroxybenzoic acid, is used in the preparation of various pharmaceutical compounds fishersci.at.

Reaction Conditions and Optimization Parameters

Diazotization reactions are typically carried out at low temperatures, often between 0-5°C, to maintain the stability of the highly reactive diazonium salt rjptonline.orgbyjus.comscielo.org.mx. The nitrous acid is usually generated in situ by the reaction of sodium nitrite with a mineral acid, such as hydrochloric acid or sulfuric acid rjptonline.orgscirp.orgbyjus.com. The acidity of the reaction medium is crucial; hydrochloric acid is reported to provide high absorbance in the subsequent azo coupling, suggesting its effectiveness in the diazotization step rjptonline.org. Maintaining the low temperature and controlling the addition of the nitrite solution are critical optimization parameters to ensure efficient formation of the diazonium salt and minimize side reactions byjus.com.

Data on typical diazotization conditions for related aminobenzoic acids are available and can provide insight into the likely conditions for 2-(4-amino-3-hydroxybenzoyl)benzoic acid.

ReagentRole in DiazotizationTypical ConditionsReference
Primary Aromatic AmineSubstrateDissolved in acid/water rjptonline.orgbyjus.com
Sodium NitriteSource of Nitrite IonAdded dropwise as aqueous solution rjptonline.orgbyjus.com
Hydrochloric AcidProvides Acidic MediumUsed to generate nitrous acid in situ rjptonline.orgbyjus.com
TemperatureReaction Control0-5°C byjus.comscielo.org.mx

Azo Coupling Reactions with Naphthol Derivatives

The diazonium salt formed in the first step then reacts with a coupling component, typically an aromatic compound with activating groups such as hydroxyl or amino groups, to form the azo bond (-N=N-).

Naphthalen-2-ol as a Coupling Component

For this compound, the coupling component is Naphthalen-2-ol (also known as β-naphthol) worlddyevariety.com. Naphthalen-2-ol is a widely used intermediate in the production of dyes due to its reactivity in azo coupling reactions wikipedia.org. It is an isomer of 1-naphthol (B170400) and is more reactive wikipedia.org.

Mechanistic Insights into Azo Bond Formation

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and the activated aromatic compound (the coupling component) acts as the nucleophile wikipedia.org. The reaction is generally faster at higher pH for phenols and naphthols because the anionic form (naphtholate) is more nucleophilic wikipedia.orgcdnsciencepub.com.

In the case of β-naphthol, coupling typically occurs at the position ortho or para to the hydroxyl group. For β-naphthol, the preferred site for electrophilic attack is the alpha position (position 1) due to resonance stabilization of the intermediate sigma complex, even though it is ortho to the hydroxyl group stackexchange.com. This leads to the formation of the azo bond connecting the diazotized aminobenzoic acid derivative to the naphthol molecule. The mechanism involves the attack of the activated carbon of the naphthol ring on the terminal nitrogen of the diazonium ion, followed by proton loss to restore aromaticity wikipedia.org.

Metal Complexation Strategies

This compound is a 1:2 metal complex, specifically a cobalt complex worlddyevariety.com. This indicates that one cobalt ion is coordinated with two molecules of the azo dye ligand worlddyevariety.comscielo.org.mx. Metal complexation is a common strategy used to modify the properties of azo dyes, such as improving their lightfastness and wet fastness properties scielo.org.mxiiardjournals.org.

The dye molecule acts as a ligand, coordinating to the metal ion through specific functional groups. In azo dyes derived from o-hydroxy (or o-amino) azo structures, the chelating sites typically involve the azo nitrogen atom and the oxygen atom of the hydroxyl group (or the nitrogen atom of the amino group) researchgate.net. For this compound, the presence of the hydroxyl group on the aminobenzoic acid precursor and likely the azo nitrogen atoms facilitate coordination with the cobalt ion worlddyevariety.comscielo.org.mxresearchgate.net. The complexation results in a stable chelate structure where the metal ion is held within the dye molecule researchgate.net.

The formation of 1:2 metal complexes involves the coordination of a single metal ion with two molecules of the azo dye ligand worlddyevariety.comscielo.org.mx. This complexation step typically occurs after the azo coupling reaction is complete worlddyevariety.com. The specific conditions for metal complexation, such as the choice of cobalt salt, pH, temperature, and reaction time, are optimized to ensure the formation of the desired 1:2 complex with high yield and purity.

Cobalt Coordination Chemistry and Complex Stoichiometry (1:2 Metal Complexes)

This compound is explicitly identified as forming 1:2 metal complexes, specifically with cobalt. worlddyevariety.com In coordination chemistry, a 1:2 metal complex indicates that one metal ion is coordinated with two ligand molecules. The dye molecule acts as a ligand, binding to the central cobalt ion. This type of complexation is common for certain azo dyes, where nitrogen atoms of the azo group and potentially oxygen atoms from hydroxyl or other functional groups are involved in the coordination to the metal center. scirp.org Studies on similar azo dyes with transition metals like cobalt have shown the formation of 1:2 metal-to-ligand ratios, determined through methods such as mole ratio and continuous variation (Job's method). scirp.org, uokerbala.edu.iq For instance, investigations into the complexation of Acid Alizarin Violet with Co²⁺ ions in water and micellar media have indicated a 1:3 metal-to-dye ratio, although 1:2 ratios are also observed in related systems and with other metals like Cu²⁺. scirp.org The specific stoichiometry (1:2 in the case of this compound) is crucial as it dictates the structural arrangement around the metal center.

Influence of Complexation on Molecular Stability and Electronic Structure

The complexation of azo dyes with metal ions significantly influences their molecular stability and electronic structure. The formation of a coordination complex can enhance the dye's fastness properties, such as light and washing fastness, compared to the uncomplexed ligand. This increased stability is attributed to the strong coordinate bonds formed between the metal ion and the ligand, which can rigidify the molecular structure and alter the electron distribution within the chromophore.

Alternative and Green Synthesis Approaches

While the traditional synthesis of this compound involves specific chemical reactions and metal complexation worlddyevariety.com, there is a broader movement in the chemical industry towards developing alternative and greener synthesis approaches for dyes and other chemical compounds. This is driven by environmental concerns and the desire for more sustainable manufacturing processes. made-in-china.com, justdial.com

Catalytic Synthesis Pathways

Catalysis plays a crucial role in developing more efficient and environmentally friendly synthetic routes. Catalytic synthesis pathways often involve lower reaction temperatures and pressures, reduced energy consumption, and minimized waste generation compared to traditional stoichiometric reactions. nih.gov For azo dyes, catalytic approaches could potentially be applied to the diazotization, coupling, or metal complexation steps. For example, research into the catalytic degradation of azo dyes using various catalysts like metal oxides and zeolites highlights the interaction between dyes and catalytic surfaces, which is relevant to understanding potential catalytic synthesis. nih.gov, preprints.org While specific catalytic synthesis pathways for this compound are not detailed in the provided search results, the general principles of catalytic synthesis, such as the use of metal catalysts to facilitate bond formation or transformation, are applicable to the development of alternative routes for complex organic molecules like azo dyes. mdpi.com, rsc.org

Sustainable Manufacturing Considerations

Sustainable manufacturing in the context of dye production involves minimizing environmental impact throughout the lifecycle of the dye, from synthesis to application and disposal. made-in-china.com, justdial.com, energy.gov For this compound, sustainable manufacturing considerations would include exploring synthetic methods that use less hazardous chemicals, generate less waste, and consume less energy. made-in-china.com, justdial.com The use of eco-friendly ingredients and advanced technologies can contribute to more sustainable practices in dye manufacturing. made-in-china.com Furthermore, the development of dyes with high exhaustion rates during dyeing processes can lead to nearly colorless wastewater, reducing the environmental burden of textile dyeing. google.com, google.com Biodegradable auxiliary agents from natural products can also be incorporated into dye compositions to enhance performance and reduce environmental persistence. google.com, google.com The broader trend in the dye industry is towards eco-friendly production methods and the development of non-toxic and sustainable dye alternatives. justdial.com

Advanced Spectroscopic and Structural Elucidation of Acid Red 308

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for identifying functional groups and providing a unique molecular fingerprint of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule based on their unique vibrational frequencies. For Acid Red 308, an azo dye containing a cobalt complex, FTIR analysis would typically reveal absorption bands corresponding to the stretching and bending vibrations of various chemical bonds. Expected functional groups include the azo group (-N=N-), aromatic C=C bonds from the naphthalene (B1677914) and benzoic acid moieties, C-O and O-H stretching vibrations (though the acidity of the hydroxyl group is likely affected by metal complexation), C-N vibrations, and potentially vibrations associated with the metal-ligand coordination bonds. Analysis of the precise positions and intensities of these bands can provide information about the molecular environment and the presence of specific functional groups within the this compound structure. Studies on other acid dyes, such as Acid Red 37 and Acid Red 18, demonstrate the utility of FTIR in their characterization thegoodscentscompany.com. General principles of FTIR applied to carboxylic acids and metal-organic frameworks also illustrate how this technique can reveal details about bonding and structure.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements FTIR by probing molecular vibrations that are Raman-active, often providing information about the molecular skeleton and symmetrical vibrations that may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy would provide a distinct molecular fingerprint, with peaks corresponding to vibrations of the aromatic rings, the azo group, and potentially the cobalt-ligand bonds. Raman can be particularly useful for studying the vibrational modes of metal complexes. While specific Raman data for this compound was not found, Raman spectroscopy has been applied to characterize other acid dyes like Acid Red 52 chemsrc.com and inorganic compounds, with some studies noting Raman shifts in the region of 308 cm⁻¹ attributed to specific vibrational modes of other substances like orpiment or nitric acid. Comparing the Raman spectrum of this compound to those of its precursor molecules and related metal complexes could aid in confirming its structure and the nature of the metal coordination.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and luminescence spectroscopy, provides insights into the electronic transitions within a molecule, which are particularly relevant for understanding the color and excited-state behavior of dyes.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Characterization of Chromophores

UV-Vis spectrophotometry is essential for characterizing the electronic absorption properties of this compound, particularly its chromophoric system, which is responsible for its purplish-red color guidechem.com. The azo group (-N=N-) and the extended pi systems of the aromatic rings (naphthalene and benzoic acid derivatives) serve as the primary chromophores. UV-Vis spectra typically show intense absorption bands corresponding to π-π* and n-π* electronic transitions. For azo dyes, the absorption in the visible region is primarily due to the π-π* transition of the azo group conjugated with aromatic systems. The specific wavelength of maximum absorbance (λmax) and the shape of the absorption spectrum are influenced by the molecular structure, including the substituents on the aromatic rings and the presence of the cobalt metal center. While the specific λmax for this compound was not found, other acid red dyes exhibit characteristic absorption maxima in the visible spectrum; for instance, Acid Red 52 has a λmax at 568 nm, and Acid Red 2 (Methyl Red) has a λmax at 410 nm in its yellow form. UV-Vis spectroscopy is a standard technique for monitoring the concentration and studying the behavior of dyes in solution.

Luminescence Spectroscopy for Excited State Dynamics

Luminescence spectroscopy, including fluorescence and phosphorescence, probes the emission of light from molecules following excitation to higher electronic states. This technique provides information about excited-state energy levels, lifetimes, and energy transfer processes. For this compound, luminescence properties would depend on the efficiency of radiative decay pathways compared to non-radiative processes (like internal conversion or intersystem crossing). Many organic dyes are fluorescent, while some metal complexes can exhibit phosphorescence. The presence of the azo group and the cobalt metal center can influence the luminescence behavior, potentially leading to quenching of fluorescence or promoting intersystem crossing to triplet states. While no specific luminescence data for this compound was found in the search results, studies on other compounds demonstrate that luminescence can occur with excitation or emission wavelengths around 308 nm, though this is specific to those substances like Sm³⁺ phosphors or hydroxyl radicals. Luminescence spectroscopy, if applicable to this compound, could provide valuable insights into its excited-state dynamics and potential applications related to light emission or energy transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a definitive technique for determining the detailed molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. For this compound, NMR spectroscopy would be crucial for confirming the connectivity of atoms and the arrangement of functional groups in the organic ligand portion of the molecule. ¹H NMR would provide information on the different types of protons and their neighboring environments, while ¹³C NMR would reveal the different carbon environments. Analysis of chemical shifts, splitting patterns, and integration of signals allows for the assignment of specific peaks to corresponding atoms in the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further assist in elucidating the complex structure and confirming through-bond correlations. While specific NMR spectra for this compound were not found, NMR is routinely used for structural confirmation of organic molecules and has been applied to various compounds, including those with complex structures and in different solvents and temperatures, such as 308 K. The presence of the paramagnetic cobalt ion in the 1:2 complex could potentially affect the NMR spectra, leading to broadened signals or shifted peaks, which would need to be considered during interpretation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structural fragments of a compound wikipedia.org. In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio before being detected wikipedia.org. The output is a mass spectrum, which plots ion intensity against m/z wikipedia.org.

For complex organic molecules such as this compound, MS is invaluable for confirming the molecular weight and gaining insights into its structure through the analysis of fragmentation patterns. Hard ionization techniques, such as Electron Ionization (EI), impart significant energy to the molecule, causing it to break into characteristic fragment ions wikipedia.orgyoutube.com. The pattern of these fragments can be used as a "fingerprint" to deduce the molecule's structural subunits wikipedia.orgnih.gov. Soft ionization techniques, like Electrospray Ionization (ESI), impart less energy, often yielding intact molecular ions with minimal fragmentation, which is useful for determining the molecular weight wikipedia.orgnih.gov. Tandem MS (MS/MS) can further enhance structural analysis by isolating a specific ion and subjecting it to further fragmentation, providing more detailed structural information wikipedia.orgnih.gov.

A hypothetical mass spectrum of this compound, if analyzed by EI-MS, would likely show a molecular ion peak corresponding to its molecular weight. Fragmentation would occur at labile bonds, such as the azo linkage (-N=N-) and bonds within the aromatic rings or attached functional groups. Analyzing the m/z values of these fragments and their relative abundances would provide clues about the compound's structural components and how they are connected. For example, the presence of fragment ions corresponding to substituted aromatic rings or sulfonic acid groups would support the expected structure of an azo dye like this compound.

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure

X-ray Diffraction (XRD) is a non-destructive technique used to determine the atomic and molecular structure of crystalline materials drawellanalytical.com. When X-rays interact with a crystalline sample, they are scattered by the electron clouds of the atoms. Due to the ordered arrangement of atoms in a crystal lattice, the scattered X-rays interfere constructively at specific angles, as described by Bragg's Law, producing a unique diffraction pattern drawellanalytical.com. This pattern is a fingerprint of the crystal structure, providing information about the unit cell dimensions, space group symmetry, and the positions of atoms within the lattice drawellanalytical.com.

For this compound, if it can be obtained in crystalline form, single-crystal XRD would provide the most detailed information about its solid-state structure. This includes precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice, as well as how molecules pack together through intermolecular interactions like hydrogen bonding or pi-pi stacking. mdpi.comiucr.org Powder XRD, while providing less detailed information than single-crystal XRD, is useful for identifying crystalline phases and determining parameters like crystallinity and preferred orientation in polycrystalline samples.

While specific single-crystal XRD data for this compound was not found in the immediate search results, studies on other organic compounds, including acid derivatives and coordination complexes, illustrate the power of this technique in revealing solid-state structures mdpi.comiucr.org. For example, single-crystal XRD studies of isoferulic acid complexes confirmed their chemical composition and revealed the 3D architecture stabilized by hydrogen bonding mdpi.com. Similarly, XRD was used to characterize the crystalline structure of 2-bromobenzoic acid, detailing its molecular geometry and intermolecular interactions iucr.org. Research on covalent organic frameworks also demonstrated the use of laboratory XRD to determine crystal structures, including unit-cell parameters and interpenetration patterns researchgate.net.

If single crystals of this compound were analyzed by XRD, the diffraction pattern would be used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group. Subsequent analysis of the reflection intensities would allow for the determination of the electron density map, from which the positions of individual atoms could be refined. This would provide a complete 3D structure of the molecule in the crystalline environment, revealing details about its conformation and how it interacts with neighboring molecules. This information is critical for understanding the compound's physical properties, such as solubility, stability, and potentially its interactions with other materials.

Electron Microscopy for Morphological Analysis (e.g., SEM, TEM)

Electron Microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at high magnifications, providing insights into their physical form and arrangement. frontiersin.org

SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons and detecting secondary or backscattered electrons emitted from the surface. frontiersin.org This technique is useful for examining the external shape, size, and texture of particles or crystals of this compound. SEM can reveal details about crystal habit, particle aggregation, and surface features.

TEM, on the other hand, provides images by transmitting a beam of electrons through a very thin section of the sample. frontiersin.org TEM offers much higher resolution than SEM and can reveal the internal structure of materials, including crystallographic planes, defects, and the arrangement of molecules or particles at a finer scale. frontiersin.org

While direct electron microscopy studies specifically on this compound were not found in the search results, these techniques are widely applied in the characterization of dyes and other organic materials. For instance, SEM and TEM have been used to characterize the morphology of adsorbents used for removing azo dyes from water, illustrating their capability in visualizing the physical form of materials involved in dye interactions. researchgate.netresearchgate.net Studies on other materials like multi-walled carbon nanotubes and metal oxides also demonstrate the utility of SEM and TEM in assessing morphology and structure at the micro and nanoscale. researchgate.netpsu.edu In biological contexts, TEM is used to image intracellular structures at high resolution, while SEM visualizes surfaces. frontiersin.org

For this compound, SEM could be used to examine the morphology of synthesized or commercial samples, providing visual evidence of crystal shape, particle size distribution, and the presence of any agglomerates. TEM could potentially be used to investigate the internal structure of this compound crystals, if suitable thin sections can be prepared, or to study its dispersion and morphology if it is incorporated into a matrix or forms nanoparticles. These microscopic analyses complement spectroscopic and diffraction methods by providing a visual representation of the material's physical characteristics, which can be correlated with its bulk properties and behavior.

Applications of Acid Red 308 in Non Biological Systems and Advanced Materials

Industrial Dyeing Applications

Acid Red 308, as an acid dye, is suitable for coloring a range of materials in industrial processes. meghadyes.comtheasengineers.comvulcanchem.com

Textile Fiber Dyeing Mechanisms (e.g., Protein, Polyamide Fibers)

Acid dyes, including the class to which this compound belongs, are widely used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon. jchps.commeghadyes.comtheasengineers.comclartechorganics.com The dyeing of these fibers with acid dyes is typically conducted from an acidic to neutral pH bath. meghadyes.comclartechorganics.com

For protein fibers like wool and silk, the dyeing mechanism involves the formation of ionic bonds between the anionic dye molecules and the protonated amino groups present in the fiber structure in an acidic environment. jchps.comclartechorganics.comresearchgate.net This acidic environment favors increased anionic dye uptake by protein fibers, leading to higher color strength. researchgate.net

Paper Coloration and Ink Formulations

Acid dyes are utilized in the paper industry for coloration. meghadyes.comvulcanchem.comalibaba.com They contribute to providing a range of colors and shades to paper products. alibaba.com

This compound is also indicated for use in ink formulations. vulcanchem.comspecialchem.com Its properties, such as good light, heat, acid, and alkali resistance, make it suitable for applications in coatings and printing inks. specialchem.com Acid dyes, in general, are used in ink making. alibaba.com

Leather Finishing Processes

Acid dyes find application in the leather industry for dyeing and finishing leather products. theasengineers.comvulcanchem.com They are used to impart rich and durable colors to various leather items, including footwear, garments, and upholstery. theasengineers.com In leather finishing, acid dyes are applied to achieve desired coloration. vulcanchem.com The dyeing of leather with acid dyes involves the interaction between the anionic dye molecules and the cationic sites on the leather, particularly chrome-tanned leather, which exhibits a strong cationic character. debagkimya.com This interaction can lead to rapid surface fixation. debagkimya.com

Laboratory Staining Procedures (Non-Clinical/Non-Human)

While the search results primarily highlight the use of other acid dyes, such as Acid Red 87 (Eosin YS) and carbol fuchsin, in biological and histological staining procedures chemicalbook.comsigmaaldrich.comroche.comvwr.comrochester.edu, the general class of acid dyes can be employed in laboratory staining procedures for non-biological or non-human materials. Acid dyes are anionic and can interact with positively charged components in a sample. The specific application of this compound in non-clinical/non-human laboratory staining procedures was not explicitly detailed in the search results. However, given its classification as an acid dye, it possesses the fundamental characteristics that make acid dyes useful for staining various materials in a laboratory setting outside of clinical diagnostics.

Integration in Advanced Materials

The properties of organic dyes, including acid dyes, make them potential candidates for integration into advanced materials, particularly in optoelectronic applications.

Dye-Sensitized Materials for Optoelectronic Applications (e.g., DSSCs)

Organic dyes play a crucial role as sensitizers in dye-sensitized solar cells (DSSCs), which are a type of thin-film solar cell. nih.govnih.govmdpi.com In DSSCs, the dye molecule is responsible for harvesting light and initiating the charge separation process. nih.govnih.gov The dye is typically adsorbed onto a layer of a wide band-gap semiconductor, such as titanium dioxide (TiO₂), which serves as the photoanode. nih.govnih.gov

While specific research on this compound's direct application as a sensitizer (B1316253) in DSSCs was not prominently found, the broader context of acid dyes and organic dyes in DSSC research is relevant. Research explores various organic dyes, including those with carboxylic acid and cyanoacrylic acid anchoring groups, for their potential in DSSC applications. mdpi.comfzgxjckxxb.comrsc.org The performance of a dye in a DSSC is influenced by its electronic structure and photoelectrical properties, including light harvesting efficiency, electron injection into the semiconductor, and dye regeneration. mdpi.comresearchgate.net Studies on other red acid dyes, such as ethyl red and carminic acid, have investigated their potential as DSSC sensitizers, analyzing their electronic structures and photoelectrical properties. mdpi.comresearchgate.net The development of new organic dyes with optimized optoelectronic capabilities is an ongoing area of research for improving the efficiency of DSSCs. nih.govfzgxjckxxb.com

The potential for this compound in such applications would depend on its specific molecular structure and how effectively it can absorb light in the relevant spectrum and transfer electrons to the semiconductor material.

Functional Coatings and Pigment Formulations

This compound, also known by its Colour Index name C.I. This compound and C.I. 15665, is an organic dye characterized by a single azo, 1:2 metal complex molecular structure worlddyevariety.com. It presents as a purplish-red substance worlddyevariety.com.

In the realm of non-biological systems, this compound finds application in functional coatings and pigment formulations. It is reported for use in coatings and printing inks specialchem.com. The properties that make it suitable for such applications include good resistance to light, heat, acid, and alkali specialchem.com. These resistance characteristics are crucial for maintaining color stability and performance when incorporated into various coating and ink systems that may be exposed to environmental factors or chemical agents.

While this compound is identified as a component in coatings ingredients specialchem.com, detailed published research findings specifically quantifying its performance characteristics, such as specific lightfastness ratings, thermal stability data, or detailed pigment dispersion properties within different coating matrices, were not extensively available in the consulted literature. Similarly, comprehensive data tables presenting experimental results on its use in various functional coating or pigment formulations were not found.

Further research would be necessary to fully elucidate the performance profile of this compound in modern functional coatings and advanced pigment systems, including studies on its interaction with various binders, fillers, and additives, as well as its long-term durability under diverse environmental conditions.

Environmental Chemistry and Degradation Pathways of Acid Red 308

Abiotic Degradation Mechanisms

Abiotic degradation of organic compounds in the environment can occur through various mechanisms, including photolysis, oxidation, and hydrolysis. For complex molecules like Acid Red 308, these pathways can lead to decolorization and potentially mineralization into simpler, less harmful substances.

Photolytic Degradation Studies

Photolytic degradation involves the breakdown of compounds through exposure to light, particularly ultraviolet (UV) or visible light. Dyes, by their nature, absorb light in the visible spectrum, making them potentially susceptible to photodegradation. Studies on the photodegradation of various acid dyes, often using photocatalysts like TiO₂, have demonstrated the potential for light-induced breakdown nih.govacs.orgmdpi.com.

While specific detailed studies solely focused on the direct photolysis of this compound were not extensively found, research on other acid dyes, such as Acid Red 3B and Acid Red 18, provides insights into potential photolytic pathways jetir.orgnih.gov. Photocatalytic degradation, which combines light exposure with a catalyst, has shown effectiveness in degrading azo dyes by generating reactive species nih.govmdpi.compreprints.org. For instance, TiO₂ nanotubes have been investigated for the photodegradation of Acid Red 3B, showing that the process can fit pseudo-zero-order kinetics and that the catalyst properties influence efficiency nih.gov. The presence of a catalyst enhances the generation of reactive oxygen species under irradiation, leading to the breakdown of the dye molecule, often targeting the azo bond and aromatic rings preprints.org.

Oxidative Degradation using Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive species, primarily hydroxyl radicals (•OH) ijcce.ac.irmdpi.com. These radicals are powerful oxidizing agents that can react non-selectively with a wide range of organic compounds, leading to their degradation and mineralization mdpi.com. AOPs are considered effective against refractory organic pollutants like azo dyes that are resistant to conventional biological methods researchgate.netijcce.ac.ir. Various AOPs, including Fenton processes, electrochemical oxidation, and ozonation, have been explored for dye degradation ijcce.ac.irmdpi.comijcce.ac.ir.

Fenton and photo-Fenton processes are widely studied AOPs for the degradation of organic pollutants, including dyes researchgate.netresearchgate.netajol.info. The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) researchgate.net. The photo-Fenton process enhances this reaction by using UV or visible light to regenerate Fe²⁺ from Fe³⁺ and/or photolyze H₂O₂, leading to increased •OH generation mdpi.commdpi.com.

Studies on the Fenton and photo-Fenton degradation of various acid dyes, such as Acid Red 1 and Acid Red 8, highlight the effectiveness of these methods researchgate.netscielo.br. These processes are typically most effective under acidic conditions, often around pH 3, as this favors the generation of hydroxyl radicals and minimizes the formation of iron sludge researchgate.netresearchgate.netmdpi.comscielo.br. The degradation efficiency is influenced by parameters such as the concentrations of the dye, hydrogen peroxide, and iron catalyst, as well as pH and reaction time researchgate.netajol.infoscielo.bracs.org.

Research indicates that the Fenton process can lead to significant decolorization and chemical oxygen demand (COD) reduction of dye solutions researchgate.net. For instance, studies on Reactive Red 2 showed high color degradation rates using both Fenton and photo-Fenton processes, with photo-Fenton generally achieving faster and more complete decolorization researchgate.net. The degradation often follows pseudo-first-order kinetics ajol.info.

While direct research on the Fenton or photo-Fenton degradation of this compound was not specifically found, the principles and findings from studies on similar azo dyes provide a strong basis for understanding its potential behavior under these conditions researchgate.netresearchgate.netajol.infomdpi.comscielo.br. The degradation likely involves the attack of hydroxyl radicals on the azo bond and the aromatic rings of the this compound molecule, leading to the formation of intermediate products and eventually mineralization researchgate.net.

Electrochemical oxidation is another promising AOP for the treatment of dye-containing wastewater jchps.comdeswater.com. This method involves the application of an electric current to generate strong oxidizing agents, such as hydroxyl radicals, on the surface of an anode jchps.comdeswater.com. The process can lead to the direct oxidation of dye molecules at the electrode surface or indirect oxidation by electrochemically generated mediators jchps.com.

Studies on the electrochemical degradation of various acid dyes, including Acid Red 94 (Rose Bengal) and Acid Red 18, have demonstrated the effectiveness of this technique for decolorization and COD reduction jchps.comdeswater.com. The efficiency of electrochemical degradation is influenced by factors such as electrode material, current density, electrolyte type and concentration, pH, and reaction time jchps.comdeswater.com. For example, using Ti/RuO₂-TiO₂ and stainless steel electrodes with NaCl as a supporting electrolyte has shown to reduce effluent color and pollution load jchps.com. Higher current density generally leads to a faster rate of dye degradation jchps.com. The electrochemical process can generate strong oxidizing chemicals that break down the dye structure jchps.com.

While specific studies on the electrochemical degradation of this compound were not found, the general principles and reported effectiveness of electrochemical oxidation for other acid azo dyes suggest its potential applicability for the degradation of this compound jchps.comdeswater.com. The process would likely involve the oxidative cleavage of the azo bond and the breakdown of the aromatic moieties through reactions with electrochemically generated reactive species.

Ozonation is an oxidative process that uses ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants in water ijcce.ac.irijcce.ac.ir. Ozone can react directly with double bonds and aromatic systems in dye molecules or indirectly by decomposing into hydroxyl radicals, especially at higher pH values iwaponline.comresearchgate.net.

Studies on the ozonation of various azo dyes, such as Reactive Black 5 and Acid Red 14, have shown that ozonation can effectively decolorize wastewater by breaking the chromophoric azo group iwaponline.comresearchgate.net. The efficiency of ozonation is affected by factors such as ozone concentration, reaction time, pH, and the presence of other substances in the water iwaponline.comresearchgate.nettandfonline.com. Ozonation can lead to the formation of various intermediate products, including carboxylic acids iwaponline.comresearchgate.net.

Research indicates that ozonation can achieve high color removal efficiency for reactive dyes researchgate.net. The degradation mechanism often involves the attack of ozone and/or hydroxyl radicals on the double bonds, including the azo linkage (N=N), leading to the cleavage of the chromophore iwaponline.com. While direct studies on the ozonation of this compound were not identified, the established effectiveness of ozonation for degrading a variety of azo dyes suggests its potential for the treatment of this compound ijcce.ac.iriwaponline.comresearchgate.net. The process could lead to the breakdown of the azo bond and aromatic structures, contributing to decolorization and further degradation.

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the breakdown of a compound through reaction with water. For many organic compounds, hydrolysis can be a significant environmental degradation pathway, particularly for those with hydrolyzable functional groups like esters, amides, or halides.

This compound is an azo dye with a metal complex structure worlddyevariety.com. Azo dyes generally contain an azo bond (-N=N-) linking aromatic rings nih.gov. While some functional groups within the this compound molecule might be susceptible to hydrolysis under certain environmental conditions (e.g., extreme pH), the azo bond itself is generally resistant to hydrolysis under typical environmental conditions nih.gov.

Specific detailed research on the hydrolytic degradation pathways of this compound was not found in the provided search results. However, the stability of the azo linkage in aqueous environments without the presence of strong oxidizing agents or specific enzymes suggests that hydrolysis is likely not a primary abiotic degradation pathway for the chromophoric part of this compound under normal environmental conditions. Degradation is more likely to occur through oxidative processes or potentially biological activity, although many azo dyes are resistant to aerobic biodegradation researchgate.netresearchgate.net.

Data Table: Summary of Abiotic Degradation Processes for Acid Dyes (Based on related research)

Degradation ProcessKey Oxidizing Species / MechanismTypical Conditions (pH, Catalysts, etc.)Observed Effects (Decolorization, COD Removal)Notes (Based on related dyes)
Photolytic Degradation Direct photolysis, Photocatalysis (e.g., with TiO₂)Light (UV/Visible), PhotocatalystDecolorization, Partial mineralizationEffectiveness depends on light source, catalyst type, and dye structure. Can follow pseudo-zero or pseudo-first-order kinetics. nih.govmdpi.compreprints.org
Fenton / Photo-Fenton Hydroxyl radicals (•OH)Acidic pH (typically ~3), Fe²⁺/Fe³⁺, H₂O₂, Light (for photo-Fenton)High decolorization, Significant COD reductionEfficiency influenced by reactant concentrations, pH, and temperature. Can generate intermediate products. researchgate.netresearchgate.netajol.inforesearchgate.netmdpi.commdpi.comscielo.br
Electrochemical Oxidation •OH, other oxidizing species generated electrochemicallyAnode material, Current density, Electrolyte, pHDecolorization, COD reductionEffectiveness depends on electrode material and operating parameters. Can involve direct and indirect oxidation. jchps.comdeswater.com
Ozonation Ozone (O₃), Hydroxyl radicals (•OH)Ozone concentration, pHHigh decolorization, Partial mineralizationDirect reaction with double bonds and aromatic systems, indirect reaction via •OH. pH influences the dominant pathway. Can form carboxylic acids as by-products. iwaponline.comresearchgate.nettandfonline.com
Hydrolytic Degradation Reaction with waterpH, TemperatureLimited for azo bondAzo bond is generally resistant to hydrolysis under typical environmental conditions. Other functional groups might be susceptible. Specific data for this compound not found. nih.gov

Note: This table summarizes findings from research on this compound and related acid dyes to provide a general overview of abiotic degradation processes.

Detailed Research Findings (Examples from related dye studies):

Photo-Fenton (Acid Red 8): Studies using heterogeneous photo-Fenton with titanium-modified catalysts showed complete degradation of Acid Red 8 within 30 minutes at pH 5.6 under UV irradiation. scielo.br The presence of hydrogen peroxide significantly enhanced degradation. scielo.br

Electrochemical Oxidation (Acid Red 94): Electrochemical degradation of Acid Red 94 using Ti/RuO₂-TiO₂ and stainless steel electrodes in the presence of NaCl effectively reduced color and pollution load. jchps.com The degradation rate increased with applied current density. jchps.com

Ozonation (Reactive Black 5): Ozonation of Reactive Black 5 demonstrated that the presence of t-butanol significantly inhibited decolorization at pH 8.0, suggesting that hydroxyl radical-induced indirect mechanisms dominate at this pH. iwaponline.com Ozonation led to the formation of sulfate, nitrate, and carboxylic acids. iwaponline.com

Adsorption and Sorption Mechanisms in Environmental Matrices

The adsorption of this compound from aqueous solutions involves the interaction between the dye molecules and the surface of an adsorbent material. As an anionic dye, this compound's adsorption is significantly influenced by the surface charge of the adsorbent and the pH of the solution. At lower pH values, the surface of many adsorbents becomes positively charged due to protonation, which enhances the electrostatic attraction with the negatively charged sulfonate groups of the acid dye molecule. Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to electrostatic repulsion and reduced adsorption efficiency. ellinikahoaxes.grwikipedia.orgnih.gov

Beyond electrostatic interactions, other mechanisms such as hydrogen bonding, van der Waals forces, pore filling, and π-π interactions between the aromatic rings of the dye molecule and the adsorbent surface can also contribute to the adsorption process. wikipedia.orgwikipedia.org The specific dominant mechanism depends heavily on the chemical structure of the adsorbent, its surface properties (e.g., surface area, porosity, functional groups), and the solution chemistry. wikipedia.orgnih.gov

Adsorbent Material Development and Characterization

The development of efficient adsorbents for dye removal focuses on materials with high surface area, suitable pore structure, and tunable surface chemistry to maximize interaction with dye molecules. Various materials have been explored, including carbon-based materials, clay-based adsorbents, metal oxide/ferrite (B1171679) nanoparticles, polymer and composite adsorbents, and biomass-derived adsorbents.

Carbon-Based Adsorbents (e.g., Activated Carbon, Carbon Nanotubes)

Carbon-based materials, particularly activated carbon, are widely recognized for their high adsorption capacity due to their large surface area and porous structure. Activated carbon has been successfully employed for the removal of various acid dyes. For instance, studies on the adsorption of Acid Red 18 (AR18) by activated carbon derived from poplar wood have investigated the kinetics and equilibrium of the process. Similarly, activated carbon prepared from pine sawdust has been used to remove red wood dye, demonstrating the potential of such materials for acid dye adsorption. The adsorption capacity of activated carbon is influenced by factors such as surface area, pore volume, and surface functional groups.

While direct studies on this compound adsorption by activated carbon are less documented in the provided search results, the established efficacy of activated carbon for other anionic azo dyes suggests its potential for this compound removal. The adsorption is likely driven by a combination of pore filling and interactions between the dye's aromatic structure and the carbon surface.

Clay-Based Adsorbents (e.g., Halloysite (B83129) Nanoclay)

Clay minerals, such as bentonite (B74815) and kaolinite, are abundant, low-cost natural adsorbents. wikipedia.orgnih.gov However, their natural affinity for anionic dyes can be limited due to their negatively charged surfaces. wikipedia.org Modification of clay materials with surfactants or other agents can enhance their adsorption capacity for anionic dyes by altering their surface charge and creating more favorable interaction sites. wikipedia.org

Modified clays (B1170129) have shown promise in removing various acid dyes. For example, surfactant-modified bentonite has been evaluated for the adsorption of Acid Red 88, demonstrating high removal percentages, particularly at lower pH values where electrostatic attraction is favored. Another study explored modified clays for the adsorption of dyes including Allura Red. These studies indicate that surface modification is a key strategy to utilize clay-based adsorbents effectively for anionic dyes like this compound.

Metal Oxide/Ferrite Nanoparticles (e.g., Copper Ferrite, Hematite)

Metal oxide and ferrite nanoparticles have gained attention as adsorbents due to their unique magnetic properties (facilitating easy separation), high surface area, and tunable surface chemistry. worlddyevariety.com Copper ferrite (CuFe₂O₄) nanoparticles and their composites have been investigated for the removal of acid dyes such as Acid Red 88 and Acid Red 18. worlddyevariety.com These nanoparticles exhibit enhanced adsorption capacities compared to traditional adsorbents. worlddyevariety.com The adsorption mechanisms often involve electrostatic interactions between the positively charged metal oxide surface (at appropriate pH) and the anionic dye molecules.

Calcium ferrite (CaFe₂O₄) nanoparticles have demonstrated high adsorption capacity for Congo Red (Acid Red 28), another anionic azo dye, with a maximum adsorption capacity of 318.47 mg/g reported in one study. Hematite (α-Fe₂O₃) nanoparticles have also shown superior adsorption capability towards acid dyes. Studies on magnetite (Fe₃O₄) nanospheres have indicated high adsorption potential for anionic dyes like Acid Red 57. The magnetic properties of ferrite nanoparticles are particularly advantageous for solid-liquid separation after the adsorption process. worlddyevariety.com

Polymer and Composite Adsorbents (e.g., Hydrogels, Functionalized Resins)

Polymer-based adsorbents and composites offer flexibility in terms of structure, surface chemistry, and functionality, allowing for tailored interactions with target pollutants. wikipedia.org Hydrogels, often incorporating nanoparticles or other materials, have been developed for dye adsorption. Chitosan-based composites and hydrogels, for instance, have been explored for their efficacy in removing anionic dyes. A zeolite/chitosan hydrogel showed improved Acid Red 88 removal with an adsorption capacity of 332.48 mg/g in a short equilibrium time. Graphene oxide-based nanohybrid biopolymeric hydrogels have also been investigated for the removal of Acid Red 97.

Functionalized resins, particularly those with amino groups, can be effective in adsorbing organic acids and potentially anionic dyes through electrostatic interactions and other mechanisms. While direct studies on this compound adsorption by specific functionalized resins were not prominently found in the search results, the principles of tailoring polymer chemistry for anionic molecule removal are applicable.

Biomass-Derived Adsorbents (e.g., Plant Leaf Powders, Fungal Mycelia)

Utilizing biomass and agricultural waste to produce adsorbents offers a sustainable and cost-effective approach to wastewater treatment. wikipedia.org Various plant-based materials, such as leaf powders and activated carbons derived from biomass, have been investigated for their ability to adsorb acid dyes. Studies have reported the use of Ashoka leaf powder, Gherkin leaf powder, and Kammoni leaf powder for the removal of acid dyes, including "acid red". Nirgudi leaf powder has also been explored for acid dye adsorption.

Activated carbon derived from pistachio shells, modified with iron, has been used for the effective removal of Acid Red 14. These biomass-derived adsorbents often possess porous structures and contain functional groups that can interact with dye molecules through various mechanisms, including hydrogen bonding and electrostatic attraction. wikipedia.org The performance of these adsorbents can be influenced by factors such as pH, adsorbent dose, initial dye concentration, and temperature.

While specific data for this compound adsorption on these biomass-derived materials is limited in the provided results, the successful application of these adsorbents for other acid dyes highlights their potential as environmentally friendly options for this compound removal.

Illustrative Adsorption Data for Related Acid Dyes on Various Adsorbents

Given the limited direct data on this compound, the following table presents illustrative data from studies on the adsorption of other acid dyes using the adsorbent types discussed. This data provides insight into the potential performance and characteristics of these materials for anionic dye removal, which can be extrapolated to this compound based on its chemical nature.

Adsorbent TypeSpecific AdsorbentAdsorbate DyeMaximum Adsorption Capacity (mg/g)Key Parameters/NotesSource
Metal Oxide/Ferrite NanoparticlesCopper Ferrite (CuFe₂O₄) NanoparticlesAcid Red 88Not explicitly stated (Enhanced removal shown)Effective, easy magnetic separation. worlddyevariety.com worlddyevariety.com
Metal Oxide/Ferrite NanoparticlesMgFe₂O₄-chitosan-Zeolite CompositeAcid Red (AR)55.55Pseudo-second-order kinetics, exothermic, spontaneous.
Metal Oxide/Ferrite NanoparticlesCaFe₂O₄ NanoparticlesCongo Red (Acid Red 28)318.47Spontaneous, exothermic, pseudo-second-order kinetics, Langmuir isotherm.
Metal Oxide/Ferrite NanoparticlesPorous Magnetite (Fe₃O₄) NanospheresAcid Red 57888.68Optimal pH 3, chemisorption, pseudo-second-order kinetics, endothermic, spontaneous.
Biomass-Derived AdsorbentsActivated Ashoka Leaf PowderAcid Red58.70% to 83.70% removalEffective pH 3.5-7.2, fits Freundlich and Langmuir.
Biomass-Derived AdsorbentsActivated Gherkin Leaf PowderAcid Red59.80% to 71.0% removalEffective pH 3.4-7.1, fits Freundlich and Langmuir.
Biomass-Derived AdsorbentsAcid Activated Kammoni Leaf PowderAcid Red67% to 77% removal (at 308-318 K)Adsorption enhanced with temperature, physical adsorption, spontaneous, exothermic.
Biomass-Derived AdsorbentsMn(NO₃)₂ assisted Activated Carbon (Cypress sawdust)Acid Red 88416.67 (Langmuir model, 298K)Chemical process involved, spontaneous, exothermic.
Polymer and Composite AdsorbentsZeolite/Chitosan HydrogelAcid Red 88332.48Rapid removal, pseudo-second-order kinetics, Freundlich isotherm.
Polymer and Composite AdsorbentsGO/CS–PVA HydrogelAcid Red 978.251Optimal pH 3.
Clay-Based AdsorbentsHDTMA-BentoniteAcid Red 8840.19 (at 100 mg/L initial conc.)Highest removal (99.5%) at pH 3, adsorption capacity increases with initial conc.

Note: Adsorption capacities and optimal conditions are highly dependent on the specific adsorbent synthesis, characterization, and experimental conditions used in each study.

The research findings indicate that a variety of adsorbent materials hold potential for the removal of this compound from aqueous solutions. The selection of the most suitable adsorbent would depend on factors such as cost, availability, adsorption capacity, kinetics, regeneration potential, and ease of separation from the treated water. Further research specifically focused on this compound with these diverse adsorbents would provide more definitive data on their efficacy and the underlying adsorption mechanisms for this particular dye.

Adsorption Isotherms and Kinetic Models

Adsorption is a widely used method for removing dyes from aqueous solutions due to its cost-effectiveness, simplicity, and effectiveness. researchgate.net The adsorption behavior of dyes like this compound onto various adsorbents can be described by adsorption isotherms and kinetic models. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of dye remaining in the solution at a constant temperature. jocpr.comnih.gov Kinetic models, such as the pseudo-first-order and pseudo-second-order models, describe the rate of the adsorption process. researchgate.netnih.gov

Studies on the adsorption of acid dyes, including this compound, onto various materials like acid-activated Kammoni leaf powder (KLP) have shown favorable adsorption. jocpr.com The Langmuir and Freundlich isotherm models are commonly used to analyze the equilibrium data. jocpr.comscielo.br For the adsorption of acid dyes onto KLP, the equilibrium data was represented by the Freundlich and Langmuir isotherm models. jocpr.com The dimensionless equilibrium parameter (RL) values between 0 and 1 indicate favorable adsorption. jocpr.com

Kinetic studies help to understand the adsorption mechanism and the rate-limiting steps. The pseudo-first-order and pseudo-second-order kinetic models are frequently applied to describe the adsorption kinetics of dyes. researchgate.netnih.gov For the adsorption of acid dyes onto KLP, the process followed a first-order kinetic process with low activation energy, suggesting a rapid adsorption. jocpr.com Other studies on different acid dyes have shown that the pseudo-second-order model often provides a good fit for the adsorption kinetics, indicating that chemical adsorption might be involved. researchgate.netnih.govresearchgate.net

Thermodynamic Parameters of Adsorption Processes

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the spontaneity and energy changes associated with the adsorption process. jocpr.commdpi.com These parameters can be calculated from the variation of the adsorption equilibrium constant with temperature. jocpr.com

For the adsorption of this compound onto acid-activated KLP, negative values of ΔG° indicate a spontaneous and favorable adsorption process. jocpr.com A negative ΔH° value suggests that the adsorption is an exothermic process, meaning heat is released during adsorption. jocpr.com The negative value of ΔS° indicates a decrease in randomness at the solid-solution interface during the adsorption. jocpr.com These thermodynamic studies suggest that the adsorption of this compound onto KLP is a spontaneous and exothermic physical adsorption process, as indicated by ΔG° values below -15 KJ. jocpr.com

Here is a table summarizing typical thermodynamic parameters observed for acid dye adsorption, based on available data for this compound and similar acid dyes:

AdsorbateTemperature (K)-ΔG° (KJ/mol)-ΔH° (KJ/mol)-ΔS° (J/mol·K)Adsorbent
This compound3083.5996.64033.166Acid Activated Kammoni Leaf Powder jocpr.com
This compound3133.127Acid Activated Kammoni Leaf Powder jocpr.com
This compound3183.103Acid Activated Kammoni Leaf Powder jocpr.com
Acid Blue 25Not specifiedNot specified34.49118.48Cyanoguanidine-Modified Chitosan mdpi.com
Acid Red 1303-4.963-12.98-26.48Parthenium hysterophorus L. ijcps.org
Acid Red 1308-4.817Parthenium hysterophorus L. ijcps.org
Acid Red 1313-4.680Parthenium hysterophorus L. ijcps.org
Acid Red 1318-4.568Parthenium hysterophorus L. ijcps.org

Note: Data for ΔH° and ΔS° for this compound on KLP are presented as negative in the source, indicating exothermic and decreased randomness, respectively. jocpr.com For Acid Blue 25, the positive ΔH° indicates an endothermic process, and the positive ΔS° indicates increased randomness. mdpi.com For Acid Red 1, negative ΔG°, ΔH°, and ΔS° indicate spontaneous, exothermic, and decreased randomness, respectively. ijcps.org

Surface Interaction Mechanisms (e.g., Electrostatic, Hydrogen Bonding, π-π Stacking)

The interaction between dye molecules and the adsorbent surface can involve various mechanisms, including electrostatic interactions, hydrogen bonding, π-π stacking, and van der Waals forces. frontiersin.orgcolab.ws The dominant mechanism depends on the chemical structure of the dye, the properties of the adsorbent, and environmental conditions like pH. frontiersin.org

For acid dyes, which are anionic in nature, electrostatic interactions with positively charged adsorbent surfaces play a significant role. The pH of the solution and the point of zero charge (pHpzc) of the adsorbent are critical factors influencing the surface charge of the adsorbent and thus the electrostatic attraction or repulsion. frontiersin.org When the solution pH is below the pHpzc of the adsorbent, the surface tends to be positively charged, favoring the adsorption of anionic dyes. frontiersin.org

In addition to electrostatic forces, other interactions like hydrogen bonding between functional groups of the dye and the adsorbent, and π-π stacking between aromatic rings of the dye and the adsorbent surface, can also contribute to the adsorption process. colab.ws The nature of the adsorbent material, such as its surface area, porosity, and functional groups, significantly influences the type and strength of these interactions. frontiersin.org Studies on the adsorption of acid dyes onto various materials suggest that physical adsorption, governed by van der Waals forces, can be the primary mechanism, particularly when the calculated free energy change (ΔG°) is below -15 KJ. jocpr.comresearchgate.net However, other studies indicate that chemical adsorption, involving stronger interactions like chemical bonds or ion exchange, can also be involved, often supported by the good fit of the pseudo-second-order kinetic model. nih.govcolab.ws

Biodegradation Processes

Biodegradation is an environmentally friendly and potentially cost-effective method for removing dyes from wastewater. frontiersin.orgresearchgate.net Microorganisms, including bacteria, fungi, and algae, can decolorize and degrade azo dyes through various metabolic pathways. frontiersin.org Bacterial degradation is particularly favored due to the rapid growth rate of bacteria and their ability to survive in diverse environmental conditions. nih.gov

Bacterial Degradation Studies and Microbial Consortia

Pure bacterial cultures and mixed microbial consortia have been investigated for their ability to degrade azo dyes like this compound. frontiersin.orgmdpi.com Microbial consortia, consisting of multiple bacterial species, are often more efficient in dye degradation than pure cultures due to their synergistic metabolic activities and the production of a wider range of enzymes. mdpi.commdpi.com

Specific bacterial genera like Acinetobacter, Pseudomonas, and Sphingomonas have been reported for their ability to degrade various azo dyes. researchgate.netresearchgate.net For instance, Acinetobacter radioresistens has shown effectiveness in decolorizing Acid Red dye. researchgate.net Bacterial degradation of azo dyes can occur under aerobic, anaerobic, or microaerophilic conditions. frontiersin.org While aerobic degradation can lead to the cleavage of azo bonds and further degradation of aromatic amines, anaerobic conditions are often more effective in the initial reductive cleavage of the azo link. frontiersin.orgnih.gov However, anaerobic degradation can sometimes result in the formation of potentially toxic aromatic amines. frontiersin.orgnih.gov Sequential anaerobic-aerobic processes have shown promising results for more complete dye degradation. frontiersin.org

Enzymatic Degradation Mechanisms (e.g., Azoreductases)

The enzymatic cleavage of the azo bond (–N=N–) is a crucial initial step in the bacterial degradation of azo dyes. nih.govmdpi.com Azoreductases (EC 1.7.1.6) are key enzymes responsible for this reductive cleavage. mdpi.comnih.gov These flavoenzymes break the azo linkage, producing colorless aromatic amines. nih.govacs.org

Azoreductases can function under both aerobic and anaerobic conditions, although their activity is often more significant in anaerobic environments. nih.govnih.gov They utilize reducing equivalents, such as NADH or NADPH, to transfer electrons to the azo bond. nih.govacs.org The catalytic mechanism typically involves the reduction of a flavin cofactor (like FMN) at the active site, which then transfers hydrides to the azo bond, leading to its cleavage and the formation of aromatic amines. nih.govacs.org Different types of azoreductases exist, varying in their structure, cofactor requirements, and substrate specificity. nih.gov

Besides azoreductases, other enzymes like laccases, peroxidases, and mono/dioxygenases can also be involved in the degradation of dyes and the further breakdown of the resulting aromatic amines, particularly under aerobic conditions. nih.govnih.gov

Metabolite Identification and Biotransformation Pathways

The biodegradation of azo dyes leads to the formation of intermediate metabolites, which can be further transformed or mineralized by microbial enzymes. acs.orgfrontiersin.org Identifying these metabolites and understanding the biotransformation pathways is essential for assessing the effectiveness and safety of biodegradation processes, as some metabolites might be more toxic than the parent dye. nih.govnih.gov

Techniques such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to monitor dye decolorization, separate and identify metabolites. nih.govunl.pt

The initial azoreductase-catalyzed cleavage of the azo bond in this compound would yield aromatic amines. mdpi.comacs.org For azo dyes in general, these aromatic amines can then undergo further degradation through various pathways, including hydroxylation, ring cleavage, desulfonation, and deamination, eventually leading to less toxic compounds or complete mineralization into carbon dioxide, water, and inorganic salts. acs.orgfrontiersin.org Studies on the biodegradation of other azo dyes have identified aromatic amines and their derivatives as key intermediates. acs.orgresearchgate.net For example, the degradation of Methyl Orange, another azo dye, by Franconibacter sp. 1MS involves cleavage of the azo bond yielding sulfonamide and N,N-dimethylbenzyl-1,4-diamine, which can be further transformed through desulfonation or deamination pathways. acs.org While specific metabolite identification studies for this compound were not extensively found, the general pathways for azo dye biodegradation involving azoreductase activity and subsequent transformation of aromatic amines are likely applicable. nih.govmdpi.comacs.org

Environmental Fate Modeling and Prediction

The environmental fate of chemical compounds like this compound is a critical aspect of assessing their potential environmental impact. Azo dyes, including this compound, are widely used in various industries, and their presence in wastewater poses environmental concerns due to their often complex structures, potential persistence, and the possible formation of toxic degradation products nih.govresearchgate.netnih.govmdpi.comcore.ac.uk. Environmental fate modeling is employed to predict the distribution, transformation, and persistence of such substances in different environmental compartments, including water, sediment, and soil researchgate.neteuropa.euoup.comacs.org.

Predicting the environmental behavior of azo dyes involves understanding their physical-chemical properties and how they interact with the environment. Key processes include biodegradation, hydrolysis, photolysis, adsorption to solid matrices (like sediment and soil), and transport between compartments researchgate.net. Biodegradation, particularly microbial degradation, is considered a primary pathway for the removal of azo dyes from the environment nih.govresearchgate.netnih.gov. However, the effectiveness and outcomes of biodegradation can vary significantly depending on environmental conditions (e.g., aerobic vs. anaerobic) and the specific microbial communities present nih.govnih.gov. Anaerobic degradation of azo dyes, for instance, can lead to the formation of potentially toxic aromatic amines nih.govresearchgate.netnih.gov.

Experimental studies conducted according to standardized guidelines provide essential data for environmental fate modeling. The OECD Test Guideline 308, for example, focuses on assessing aerobic and anaerobic transformation in aquatic sediment systems bioregionalassessments.gov.aunih.govoecd.org. This test provides data on the transformation rates of a substance in both the water and sediment phases, its mineralization rate, and its distribution between these two compartments over time oecd.org. Such data are crucial for estimating persistence, often expressed as half-life (DT50) or time for 90% dissipation (DT90), in aquatic environments oecd.org.

Environmental fate models integrate these experimental data with information about the environment (e.g., climate, hydrology, soil type) to predict the concentration of a substance in various media over space and time researchgate.netacs.org. While general principles and modeling approaches for azo dyes and other chemicals are well-established, specific detailed environmental fate modeling studies for this compound were not extensively found in the consulted literature. However, based on the characteristics of azo dyes and the methodologies used in environmental chemistry, the environmental fate modeling of this compound would likely involve parameters such as:

Biodegradation Rates: Half-lives in aerobic and anaerobic conditions for different compartments (water, soil, sediment).

Sorption Coefficients: Parameters like Koc (organic carbon-water (B12546825) partitioning coefficient) to describe the tendency of the dye to adsorb onto soil and sediment organic matter.

Hydrolysis Rates: Assessment of the compound's stability in water at different pH values.

Photolysis Rates: Evaluation of degradation due to sunlight exposure in aquatic or terrestrial environments.

Volatilization: Assessment of the potential for the compound to transfer from water or soil to the air, although for a large, ionic molecule like this compound, this is likely to be low canada.ca.

Modeling approaches can range from simple fugacity models that predict equilibrium distribution between compartments to more complex multimedia fate models that simulate dynamic processes over time researchgate.neteuropa.eu. The accuracy of these models relies heavily on the quality and relevance of the input data obtained from experimental studies researchgate.netacs.org.

ParameterEnvironmental CompartmentHypothetical ValueUnitNotes
Aerobic Biodegradation Half-lifeWater30DaysIllustrative value
Anaerobic Biodegradation Half-lifeSediment100DaysIllustrative value
KocSoil/Sediment500L/kg OCIllustrative value (moderate sorption)
Hydrolysis Half-lifeWater (pH 7)> 1 Year-Illustrative value (relatively stable)
Direct Photolysis Half-lifeSurface Water60DaysIllustrative value

Note: The values in this table are hypothetical and for illustrative purposes only. Specific experimental data are required for accurate environmental fate modeling of this compound.

Predictive modeling for this compound would aim to estimate its persistence in various environmental settings and identify the primary pathways of dissipation or transformation. This information is crucial for conducting environmental risk assessments and informing regulatory decisions regarding the use and discharge of this compound researchgate.netoup.com. The potential formation and fate of degradation products, particularly aromatic amines, would also be a key consideration in a comprehensive environmental fate assessment and modeling exercise for this compound, given the known concerns associated with azo dye metabolites nih.govresearchgate.netnih.gov.

Analytical Method Development for Detection and Quantification of Acid Red 308

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful separation capabilities essential for the analysis of complex mixtures. For a compound like Acid Red 308, both high-performance liquid chromatography and thin-layer chromatography serve as vital tools for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of dyes like this compound. Its high resolution and sensitivity make it suitable for a wide range of applications. The choice of detector is critical and is typically based on the required sensitivity, selectivity, and the nature of the sample matrix.

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detectors: Given that this compound is a colored compound, UV-Vis detection is the most common and straightforward method. The dye's chromophoric azo group (-N=N-) and aromatic structures absorb light in the visible region of the electromagnetic spectrum. A quantitative analysis is performed by measuring the absorbance at the wavelength of maximum absorption (λmax). A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum simultaneously, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. For sulfonated azo dyes, reversed-phase columns, particularly C18, are frequently employed for separation.

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides a higher level of selectivity and sensitivity, along with structural information. This is particularly useful for confirming the identity of the dye in complex matrices or when analyzing trace amounts. Electrospray ionization (ESI) is a common interface used for LC-MS analysis of polar and ionic compounds like acid dyes. The mass spectrometer can be operated in full-scan mode to obtain the molecular weight or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification.

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of similar acid red dyes, which are applicable for developing a method for this compound.

Table 1: Representative HPLC Conditions for Acid Dye Analysis

ParameterCondition 1 (UV-Vis/PDA)Condition 2 (LC-MS)
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase Gradient of Acetonitrile and Ammonium Acetate (B1210297) BufferGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min
Detector PDA (detection at λmax, e.g., ~500-530 nm)ESI-MS (Negative Ion Mode)
Column Temperature 40°C35°C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative identification of dyes and for monitoring the progress of reactions. It involves spotting the sample on a plate coated with a thin layer of adsorbent (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase).

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For acid dyes, which are polar, a polar stationary phase like silica gel is common, used with a moderately polar mobile phase. The identification is based on the retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by thesolvent front. Since this compound is colored, visualization is straightforward. For quantitative analysis, the spots can be scraped off, eluted with a solvent, and measured by spectrophotometry, or the plate can be scanned with a densitometer.

Table 2: Typical TLC Systems for Azo Dye Analysis

ParameterTypical Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Example Ethyl acetate : Methanol : Ammonia (e.g., 7:2:1, v/v/v)
Visualization Visible light (due to the dye's color)
Identification Comparison of Rf value with a standard

Spectrophotometric Methods

Spectrophotometric methods are widely used for the quantitative analysis of colored compounds like this compound, relying on the principle that chemical compounds absorb light at specific wavelengths.

Quantitative UV-Vis Spectrophotometry in Aqueous and Organic Media

Quantitative UV-Visible (UV-Vis) spectrophotometry is a fundamental and accessible method for determining the concentration of this compound in solutions. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for red azo dyes typically falls within the 500-540 nm range. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The choice of solvent (aqueous or organic) is important as it can influence the λmax and the molar absorptivity of the dye.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is an analytical technique known for its exceptional sensitivity, often used for trace analysis. However, its application for the direct quantification of azo dyes like this compound is generally limited. The characteristic azo (-N=N-) bond in these dyes often leads to efficient non-radiative decay pathways (such as photoisomerization) from the excited state, which quenches fluorescence. rsc.org

Consequently, most azo dyes are either non-fluorescent or exhibit very weak fluorescence, making direct detection by this method impractical for trace analysis. sciforum.net In fact, due to their ability to absorb light energy and dissipate it non-radiatively, certain azo dyes are specifically designed and utilized as "dark quenchers" in fluorescence-based biological assays, such as Förster Resonance Energy Transfer (FRET) probes. sciforum.netgoogle.com In these applications, they effectively suppress the fluorescence of a nearby fluorophore. Therefore, while fluorescence spectroscopy is a powerful tool for many analytes, it is not a standard method for the direct trace quantification of this compound.

Electrochemical Methods

Electrochemical methods offer a sensitive and selective alternative for the determination of electroactive compounds, including many azo dyes. These techniques measure the changes in an electrical parameter (such as current or potential) resulting from the reduction or oxidation of the analyte at an electrode surface.

For azo dyes, the azo group is electrochemically active and can be readily reduced at various electrode materials, such as a hanging mercury drop electrode (HMDE) or a glassy carbon electrode (GCE). Voltammetric techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. These methods can provide both qualitative information (from the peak potential) and quantitative data (from the peak current), which is proportional to the concentration of the dye. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of the determination.

Table 3: Representative Voltammetric Methods for Azo Dye Determination

ParameterTypical Condition
Technique Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)
Working Electrode Glassy Carbon Electrode (GCE) or Hanging Mercury Drop Electrode (HMDE)
Supporting Electrolyte Phosphate or Acetate Buffer (pH is optimized for the specific dye)
Principle of Quantification Peak current is proportional to the dye concentration

Voltammetric Techniques (e.g., Square Wave Voltammetry, Adsorptive Stripping Voltammetry)

Voltammetric methods are electrochemical techniques that measure the current resulting from the application of a varying potential to a working electrode. These methods are well-suited for the analysis of electroactive compounds like azo dyes, which can be oxidized or reduced at an electrode surface. nih.gov They are recognized for being simple, rapid, highly selective, accurate, and sensitive. nih.gov

Square Wave Voltammetry (SWV) is a pulse voltammetric technique that offers excellent sensitivity and speed. frontiersin.org The potential waveform consists of a square wave superimposed on a staircase potential ramp. frontiersin.org Current is sampled twice during each square-wave cycle, once at the end of the forward pulse and once at the end of the reverse pulse. The difference between these two currents is plotted against the base potential. This differential measurement technique effectively minimizes background currents (non-faradaic or charging currents), thereby enhancing the signal-to-noise ratio for the analyte. frontiersin.org For azo dyes like Allura Red AC, a compound structurally similar to this compound, SWV has been successfully applied, demonstrating its utility for this class of dyes. frontiersin.org

Adsorptive Stripping Voltammetry (AdSV) is another highly sensitive electroanalytical technique that involves a preconcentration step. nih.gov The target analyte is first accumulated onto the surface of the working electrode by adsorption during a set deposition period at a specific potential. nih.gov Following this accumulation, the potential is scanned, and the analyte is "stripped" from the electrode surface, generating a current that is proportional to its concentration. This preconcentration step significantly lowers the detection limits compared to direct voltammetric measurements. nih.gov The effectiveness of AdSV depends on the analyte's ability to adsorb onto the electrode surface, a characteristic that can often be enhanced by optimizing parameters such as pH, accumulation time, and accumulation potential.

Table 1: Performance of Voltammetric Methods for Allura Red AC Determination

TechniqueElectrodeLinear Range (mol L⁻¹)Limit of Detection (LOD) (mol L⁻¹)Reference
Square Wave Voltammetry (SWV)Polyallylamine modified tubular Glassy Carbon Electrode (GCE)Not Specified1.4 x 10⁻⁶ frontiersin.org
Square Wave Adsorptive Stripping Voltammetry (SWAdSV)Hanging Mercury Drop Electrode (HMDE)2.5 x 10⁻⁸ – 2.0 x 10⁻⁷8.5 x 10⁻⁹ frontiersin.org
Differential Pulse Voltammetry (DPV)Multi-walled carbon nanotubes in ionic liquid-graphene oxides modified GCE8.0 x 10⁻¹⁰ – 5.0 x 10⁻⁷5.0 x 10⁻¹⁰ nih.gov

Amperometric Sensing

Amperometric sensing is an electrochemical detection method where a constant potential is applied to a working electrode, and the resulting current, which is produced by the oxidation or reduction of an analyte, is measured over time. This technique is the basis for many chemical sensors and biosensors. The measured current is directly proportional to the bulk concentration of the electroactive species.

For a compound like this compound, which contains an electroactive azo group (-N=N-), amperometric detection is a viable analytical approach. The azo group can be electrochemically reduced, and the current generated during this reduction can be used for quantification. The selectivity and sensitivity of amperometric sensors can be enhanced by modifying the electrode surface with materials that catalyze the electrochemical reaction or selectively bind the target analyte. While specific amperometric sensors for this compound are not documented, the principle has been widely applied to other electroactive species, demonstrating its potential for dye analysis. nih.gov

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step in analytical chemistry, designed to extract and concentrate the analyte of interest from the sample matrix while removing interfering components. talkingaboutthescience.com For the analysis of this compound in complex matrices such as food, beverages, or textiles, sample preparation is essential to ensure the accuracy, precision, and sensitivity of the final measurement. talkingaboutthescience.com The most common extraction methods for azo dyes include solid-phase extraction and liquid-liquid extraction. talkingaboutthescience.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. libretexts.org The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. libretexts.org Analytes can be retained on the solid phase while the matrix passes through (bind-and-elute mode), or the interferences can be retained while the analyte passes through (flow-through mode). libretexts.org

For acidic dyes like this compound, an anion-exchange SPE sorbent can be effective. The general procedure includes:

Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention of the analyte.

Loading: The sample is passed through the cartridge, where the analyte adsorbs to the stationary phase.

Washing: Impurities and weakly bound matrix components are removed by washing the cartridge with a specific solvent that does not elute the analyte.

Elution: The retained analyte is recovered from the sorbent using a strong solvent that disrupts the analyte-sorbent interactions.

Various sorbents, including polyamide powder, cellulose (B213188), and C18, are used for the extraction of food colorants. nih.gov The choice of sorbent and solvents is critical and must be optimized for the specific analyte and matrix.

Table 2: Example of SPE Recovery for Synthetic Dyes from a Complex Matrix

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Allura Red ACHotpot CondimentPolyamide (PA)Methanol/Ammonia92.4 nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a separation technique based on the differential solubility of a compound in two immiscible liquids. nih.gov For acidic compounds like this compound, LLE often involves pH adjustment. The principle relies on the fact that the neutral form of an acidic dye is more soluble in organic solvents, while its ionized (salt) form is more soluble in the aqueous phase.

A typical LLE procedure for an acidic dye from an aqueous sample would be:

Acidify the aqueous sample to ensure the dye is in its neutral, protonated form.

Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform). The neutral dye will partition into the organic layer.

Separate the organic layer containing the dye from the aqueous layer.

If necessary, the dye can be back-extracted into a fresh aqueous layer by adding a base (e.g., sodium hydroxide (B78521) solution), which converts the dye back to its anionic, water-soluble form.

This process effectively separates the acidic dye from neutral or basic impurities. The efficiency of the extraction depends on the partition coefficient of the dye between the two phases and can be optimized by selecting appropriate solvents and pH conditions.

Table 3: LLE Performance for Azo Dyes in Food Products

AnalyteMatrixExtraction SolventsAverage Recovery (%)Reference
Sudan IChilli PowderFormic Acid / Chloroform94.1 - 99.2 researchgate.net
Allura Red ACBeverageTetrahexylammonium Bromide / Dichloromethane~100 researchgate.net

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in quantitative analysis, particularly when using highly sensitive techniques like mass spectrometry. chromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. chromatographyonline.com This can lead to inaccurate and unreliable quantification.

Several strategies can be employed to mitigate matrix effects:

Improved Sample Cleanup: More rigorous sample preparation, using techniques like SPE or LLE, can remove a larger portion of the interfering matrix components before analysis. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components can effectively reduce interference. chromatographyonline.com

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte's signal. youtube.comnih.gov While this may increase the limit of detection, in cases of severe ion suppression, dilution can sometimes paradoxically improve the signal. youtube.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the actual samples can help compensate for systematic matrix effects. chromatographyonline.com

Use of Internal Standards: The most recognized technique for correcting matrix effects is the use of a stable isotope-labeled internal standard, which behaves chemically and physically like the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal. chromatographyonline.com

The choice of mitigation strategy depends on the nature of the matrix, the analyte, and the analytical technique being used. A thorough evaluation of matrix effects is an essential part of method development and validation for the reliable analysis of this compound. nih.gov

Theoretical and Computational Studies of Acid Red 308

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method for such calculations researchgate.netkyoto-u.ac.jp.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Electronic structure analysis involves determining the distribution of electrons within a molecule. Key aspects include the energies and shapes of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and electronic excitation properties aimspress.comyoutube.comlibretexts.org. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. Computational methods can predict these energy levels and visualize the spatial distribution of these orbitals aimspress.comresearchgate.netresearchgate.net.

Spectroscopic Property Predictions (e.g., Absorption Maxima, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic properties such as UV-Vis absorption maxima and infrared vibrational frequencies nih.govscispace.comfaccts.dereadthedocs.io. Predicting absorption maxima involves calculating the energies of electronic transitions nih.gov. Vibrational frequencies, corresponding to the different ways a molecule can vibrate, can be calculated from the second derivative of the potential energy with respect to atomic positions (the Hessian matrix) faccts.dereadthedocs.io. These predicted spectra can be compared with experimental data for validation and to aid in the interpretation of experimental results pnas.orgresearchgate.net.

Reaction Mechanism Simulation (e.g., Diazotization, Coupling, Degradation Pathways)

Computational methods can be used to simulate reaction mechanisms by mapping out the energy changes along a reaction pathway, identifying transition states and intermediates acs.orgpnas.org. This can provide insights into how reactions, such as diazotization, coupling (relevant to the synthesis of azo dyes like Acid Red 308), or degradation processes, occur at the molecular level worlddyevariety.comresearchgate.net. While specific simulations for this compound's synthesis or degradation pathways were not found, computational studies on reaction mechanisms of other complex molecules are common acs.orgpnas.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations study the time-dependent behavior of molecular systems by simulating the motion of atoms and molecules according to classical mechanics mdpi.commdpi.com. MD simulations are particularly useful for understanding dynamic processes and interactions in various environments.

Solvation Dynamics and Solvent Effects

MD simulations can investigate how solvent molecules interact with a solute (like this compound) over time, a process known as solvation dynamics mdpi.comresearchgate.netnih.govfrontiersin.org. These simulations can reveal details about the structure of the solvation shell around the molecule and how the solvent affects the molecule's properties and behavior mdpi.comnih.govfrontiersin.orgnih.gov. Understanding solvation is crucial as dyes are typically used in solution.

Interaction with Adsorbent Surfaces and Biological Components

MD simulations can also model the interactions of molecules with surfaces and biological components ajchem-a.comaip.orgcambridge.orgnih.govnih.govualberta.camdpi.comprinceton.edu. This is relevant for understanding processes like dye adsorption onto materials or the interaction of dyes with proteins or other biological macromolecules ajchem-a.comaip.orgcambridge.orgnih.govualberta.caresearchgate.net. Simulations can provide insights into binding mechanisms, preferred binding sites, and the stability of the interactions ajchem-a.comcambridge.orgnih.govresearchgate.net.

Density Functional Theory (DFT) for Molecular and Complex Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of atoms, molecules, and solids. acs.org It is particularly valuable for calculating molecular properties and understanding complex interactions. acs.orgresearchgate.net DFT can be used to determine optimized molecular structures, electronic properties like HOMO and LUMO energies, and charge distribution within a molecule. wikipedia.orgacs.orgbiointerfaceresearch.com These calculations can provide insights into the reactivity and stability of a compound. biointerfaceresearch.com

For complex systems, DFT can help in understanding adsorption mechanisms, identifying stable configurations, and characterizing interactions such as hydrogen bonding and electrostatic forces. researchgate.net Studies on other organic molecules, such as butanoic acid derivatives and organic UV-filters, demonstrate the application of DFT in evaluating electronic and geometrical properties, analyzing charge distribution through electrostatic potential (ESP) maps, and understanding reactivity. acs.orgbiointerfaceresearch.com ESP maps, for instance, depict electron-rich (often red) and electron-poor (often blue) regions, indicating potential sites for electrophilic and nucleophilic attack or interaction with receptors. acs.orgbiointerfaceresearch.com

Typical data generated from DFT studies include:

Optimized molecular geometries (bond lengths, angles).

Electronic energies (total energy, HOMO-LUMO gap).

Frontier molecular orbitals (HOMO, LUMO) and their spatial distribution.

Partial atomic charges.

Electrostatic potential maps.

Vibrational frequencies (for IR and Raman spectroscopy prediction).

UV-Vis absorption spectra prediction.

These data points contribute to a fundamental understanding of a molecule's intrinsic characteristics and how it might behave in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human/ecotoxicity aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the properties or activities of chemical compounds based on their molecular structures. tum.de By establishing a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and a specific property or activity, QSAR models can estimate the behavior of new or untested compounds. tum.de This approach is widely used in various fields, including material science and environmental science, for screening large datasets of compounds. tum.de

QSAR models rely on the principle that the structure of a molecule determines its properties. Molecular descriptors can capture various aspects of a molecule, such as its size, shape, electronic properties, and topological features. By analyzing a dataset of compounds with known properties, a QSAR model identifies patterns and correlations between the structural descriptors and the observed property. tum.de

While QSAR is frequently applied in predicting biological activities and toxicity, its application extends to predicting physicochemical properties and other non-biological activities. tum.de For instance, QSAR models can be developed to predict properties relevant to the application of dyes, such as solubility, partition coefficients, or interactions with specific materials. tum.de Studies on other dyes and organic pollutants demonstrate the use of QSAR in analyzing degradation rules and predicting removal efficiency in wastewater treatment processes, which relates to their chemical behavior and interaction with treatment agents or adsorbents. researchgate.netresearchgate.net

The development of a QSAR model typically involves:

Data Collection: Gathering a dataset of compounds with known values for the property of interest.

Molecular Descriptor Calculation: Computing numerical descriptors that represent the molecular structure of each compound in the dataset.

Model Development: Using statistical or machine learning methods to build a model that relates the descriptors to the property.

Model Validation: Assessing the predictive power and reliability of the model using various statistical techniques and by defining its applicability domain. tum.de

The applicability domain of a QSAR model is crucial, as predictions are considered reliable only for compounds that are structurally similar to those in the training set used to build the model. tum.de

For this compound, QSAR modeling could potentially be used to:

Predict its physical and chemical properties relevant to its use as a dye, such as its solubility in different solvents or its affinity for various fibers.

Investigate structural features that influence its performance characteristics, like light fastness or wash fastness, by correlating structural descriptors with experimental performance data. worlddyevariety.com

Explore its potential interactions with other chemicals or materials based on its molecular structure, excluding any predictions related to toxicity.

Although specific published QSAR models for this compound (excluding toxicity) were not found in the search results, the methodology is applicable to this type of compound and its relevant properties. tum.de

Typical data generated or utilized in QSAR modeling include:

Molecular structures of compounds.

Calculated molecular descriptors (e.g., molecular weight, topological indices, electronic descriptors).

Experimental values of the property being modeled (e.g., solubility, adsorption capacity).

Statistical parameters evaluating model performance (e.g., R², RMSE, Q²).

These data are used to build predictive models and assess their accuracy and reliability for predicting the properties of new compounds.

Future Research Directions and Emerging Technologies for Acid Red 308

Development of Novel Sustainable Synthesis Routes

The chemical industry is increasingly focused on developing sustainable synthesis routes to minimize environmental impact and improve resource efficiency. For dyes like Acid Red 308, this could involve exploring greener chemical processes. While specific research on the sustainable synthesis of this compound was not found in the consulted literature, trends in sustainable chemistry suggest potential avenues. These include the development of metal-free catalytic systems, as seen in the sustainable synthesis of antibacterial compounds via SNAr coupling nih.gov, or the use of environmentally benign solvents and reaction conditions. Mechanochemical routes have also been explored for the sustainable synthesis of other acid derivatives. Future research could investigate applying such methodologies to the synthesis of this compound precursors and the final metal complexation step to reduce waste, energy consumption, and the use of hazardous substances.

Advanced Functional Materials Incorporating this compound

The incorporation of dyes into advanced functional materials is an area of active research, aiming to impart specific optical, electronic, or responsive properties. Although no specific instances of this compound being incorporated into advanced functional materials were identified in the search results, other dyes have been explored for such applications. For example, anionic dyes have been used to influence the phase behavior of cellulose (B213188) nanocrystal suspensions, leading to the formation of advanced functional materials. Stimulus-responsive hydrogels have also been developed, which can selectively adsorb pollutants like organic dyes. Future research could investigate the potential of this compound to be integrated into various material matrices, such as polymers, hydrogels, or nanoparticles, to create materials with tailored optical properties for applications in sensors, displays, or smart textiles. The inherent metal complex structure of this compound might offer unique properties when combined with other materials, warranting further investigation.

Enhanced Environmental Remediation Technologies

The removal of textile dyes from wastewater is a significant environmental challenge. Research into enhanced environmental remediation technologies for various acid dyes, such as Acid Red 88, Acid Red 52, Acid Red 27, Acid Red 37, and Acid Red 18, is ongoing. Various methods are being explored, including adsorption using novel materials like modified bentonite (B74815) or halloysite (B83129) nanoclay, photocatalytic degradation using nanomaterials, advanced oxidation processes, and bioremediation. While specific studies on the environmental remediation of this compound were not found, future research could focus on evaluating the effectiveness of these advanced techniques for the removal and degradation of this compound from industrial effluents. This could involve developing specific adsorbents tailored to the structure of this compound or optimizing photocatalytic or biological processes for its degradation.

High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large numbers of compounds or conditions for desired properties or activities. HTS has been widely applied in various fields, including drug discovery and the screening of enzymes and catalysts. While the application of HTS specifically for identifying new applications for this compound was not found in the consulted literature, this methodology could be valuable in future research. HTS could be used to screen libraries of conditions or material formulations to identify novel applications for this compound, such as in staining protocols, analytical assays, or as a component in functional formulations. It could also be used to optimize the performance of this compound in existing or novel applications by rapidly testing variations in concentration, solvent, or the presence of additives.

Integration of Artificial Intelligence and Machine Learning in Research Workflows

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into scientific research workflows to accelerate discovery, optimize processes, and predict material properties. AI and ML have been applied in areas such as environmental modeling, material design, and the optimization of chemical processes. Although no direct applications of AI or ML specifically concerning this compound were found, these technologies hold significant potential for future research on this compound. AI and ML algorithms could be used to predict the properties of this compound in different environments, design more sustainable synthesis routes, optimize environmental remediation processes for its removal, or analyze high-throughput screening data to identify potential new applications. The integration of AI and ML could lead to more efficient and insightful research into the properties and applications of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Acid Red 308 in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization should include:

  • UV-Vis Spectroscopy : Confirm λmax (e.g., 515–530 nm in aqueous solutions) to verify chromophore integrity .
  • HPLC-PDA : Assess purity (>95%) and retention time consistency .
  • Elemental Analysis (EA) : Validate empirical formula (e.g., C22H16N3NaO7S2) with ≤0.3% deviation .
  • FT-IR : Identify functional groups (e.g., sulfonic acid stretches at 1035–1180 cm<sup>-1</sup>) .
    • Data Reporting : Tabulate raw data (e.g., spectral peaks, retention times) in supplementary materials to ensure reproducibility .

Q. How can researchers optimize solvent systems for this compound in photostability studies?

  • Methodological Answer :

  • Solvent Screening : Test polar (water, ethanol) vs. non-polar (toluene) solvents to evaluate aggregation effects using dynamic light scattering (DLS) .
  • Accelerated Light Exposure : Use xenon-arc lamps (1.2 W/m<sup>2</sup> at 340 nm) with controlled humidity. Monitor degradation via UV-Vis at 24-hour intervals .
  • Data Analysis : Apply first-order kinetics to calculate degradation half-life (t1/2). Compare with literature values to identify outliers .

Q. What are the best practices for quantifying this compound in environmental samples?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for wastewater matrices. Validate recovery rates (85–110%) via spiked samples .
  • Calibration Curves : Include 6–8 concentration points (0.1–50 ppm) with R<sup>2</sup> ≥ 0.995 .
  • Interference Checks : Test common ions (e.g., Cl<sup>−</sup>, NO3<sup>−</sup>) for signal suppression/enhancement using ICP-MS .

Advanced Research Questions

Q. How do discrepancies in reported quantum yields of this compound arise, and how can they be resolved?

  • Methodological Answer :

  • Source Analysis : Compare experimental setups (e.g., integrating sphere vs. relative actinometry). For example, quantum yields (Φ) ranging 0.25–0.38 may stem from oxygen quenching or solvent purity .
  • Standardization : Use reference dyes (e.g., quinine sulfate for Φ = 0.55) under identical conditions .
  • Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I<sup>2</sup> statistic) across studies .

Q. What advanced techniques can elucidate this compound’s interactions with biomolecules in cytotoxicity assays?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) with serum albumin .
  • Circular Dichroism (CD) : Track conformational changes in proteins (e.g., Δα-helix content) post-exposure .
  • Confocal Microscopy : Localize dye accumulation in cellular organelles (e.g., lysosomes) using organelle-specific probes .

Q. How can computational modeling predict this compound’s behavior in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to predict redox potentials .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water diffusion coefficients) over 100-ns trajectories .
  • Validation : Cross-check computational results with experimental cyclic voltammetry (e.g., E1/2 vs. predicted HOMO/LUMO levels) .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting adsorption capacities of this compound on nanomaterials?

  • Methodological Answer :

  • Surface Characterization : Use BET and XPS to compare nanomaterial porosity/surface groups (e.g., –OH vs. –COOH functionalization) .
  • Isotherm Models : Test Langmuir vs. Freundlich fits; report RL values (e.g., RL < 1 indicates favorable adsorption) .
  • Error Tracing : Audit pH control (±0.1 units) and ionic strength adjustments, which critically affect adsorption .

Tables for Key Data Comparison

Property Reported Range Recommended Method Critical Parameters
Molar Extinction Coefficient18,000–22,000 L/mol·cmUV-Vis (0.01 M PBS, pH 7.4)Temperature control (±1°C)
pKa2.1 (sulfonic acid)Potentiometric TitrationIonic strength adjustment
Thermal Stability (Td)280–300°CTGA (10°C/min, N2)Sample mass ≤5 mg

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